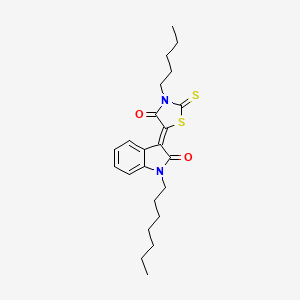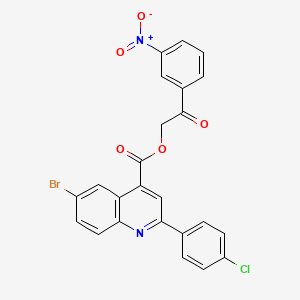
2-(2,3-Dimethylphenoxy)-N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of 2-(2,3-Dimethylphenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 1-(3-(1H-tetraazol-1-YL)PH)acetaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
相似化合物的比较
Similar Compounds
2-(2,3-Dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
Hydrazides: A class of compounds with similar structures and potential biological activities.
Tetrazoles: Compounds containing the tetrazole ring, known for their diverse applications in medicinal chemistry.
Uniqueness
2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
478251-88-6 |
|---|---|
分子式 |
C19H20N6O2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenoxy)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide |
InChI |
InChI=1S/C19H20N6O2/c1-13-6-4-9-18(14(13)2)27-11-19(26)22-21-15(3)16-7-5-8-17(10-16)25-12-20-23-24-25/h4-10,12H,11H2,1-3H3,(H,22,26)/b21-15+ |
InChI 键 |
XZXRSOZDBNKSAW-RCCKNPSSSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)N3C=NN=N3)C |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=C(C)C2=CC(=CC=C2)N3C=NN=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)
![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)
![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)





